Physicochemical Property Differentiation: Hydrophilicity Advantage of C-MORPHOLIN-4-YL-METHYLAMINE vs. Aromatic Morpholine Analogs
C-MORPHOLIN-4-YL-METHYLAMINE exhibits substantially higher hydrophilicity compared to aromatic-substituted morpholine analogs commonly used as alternative building blocks. Its predicted XlogP value of -1 reflects significantly greater aqueous solubility potential than aromatic analogs such as 4-(Morpholinomethyl)aniline (CAS 51013-67-3), which possesses higher molecular weight (192.26 g/mol) and an aromatic ring that increases lipophilicity . This hydrophilicity differential directly impacts purification strategies, formulation compatibility in aqueous systems, and biological membrane permeability profiles.
| Evidence Dimension | Hydrophilicity (Predicted XlogP) |
|---|---|
| Target Compound Data | XlogP = -1 |
| Comparator Or Baseline | 4-(Morpholinomethyl)aniline (CAS 51013-67-3): Predicted higher lipophilicity due to aromatic substitution (exact XlogP not reported but structurally inferred) |
| Quantified Difference | Target compound has XlogP = -1, representing a hydrophilic character compared to aromatic morpholine analogs that typically exhibit positive XlogP values (e.g., morpholine itself: LogP ≈ -0.86; aromatic derivatives: estimated >1). |
| Conditions | Predicted value based on computational fragment methods; consistent with low molecular weight (116.16 g/mol) and absence of lipophilic aromatic groups. |
Why This Matters
This hydrophilicity difference enables preferential use in aqueous reaction systems and may reduce the need for organic co-solvents or specialized purification steps compared to more lipophilic morpholine building blocks, lowering process costs and complexity.
